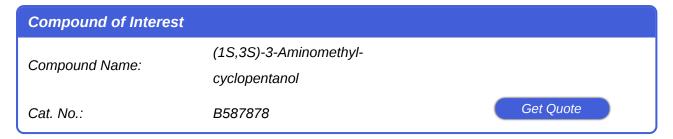


A Comparative Guide to (1S,3S)-3-Aminomethylcyclopentanol Derivatives in Neurotransmitter Modulation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro and in vivo comparison of drugs derived from a **(1S,3S)-3-aminomethyl-cyclopentanol** core structure, focusing on their role as inhibitors of y-aminobutyric acid aminotransferase (GABA-AT). The primary compounds discussed are the next-generation investigational drug CPP-115 ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid) and the established pharmaceutical Vigabatrin. By inhibiting GABA-AT, these drugs increase the concentration of the inhibitory neurotransmitter GABA in the brain, a key mechanism for the treatment of epilepsy and addiction disorders.[1][2][3]

In Vitro and In Vivo Data Summary

The following tables summarize the quantitative data from various studies to provide a clear comparison of the performance of CPP-115 and Vigabatrin.

Table 1: In Vitro Potency Against GABA-AT



Compound	In Vitro Potency	Fold Difference vs. Vigabatrin	Reference(s)
CPP-115	Significantly more potent	>100x	[2]
Vigabatrin	Baseline	1x	[2]

Table 2: In Vivo Efficacy in Preclinical Models

Indication	Animal Model	CPP-115 Effective Dose	Vigabatri n Effective Dose	Fold Differenc e in Potency	Key Outcome s	Referenc e(s)
Infantile Spasms	Multiple-hit rat model	0.1-1 mg/kg/day	>100 mg/kg/day	>100x	Reduction in spasms	[4][5]
Cocaine Addiction	Cocaine- induced dopamine increase (rat model)	0.5 mg/kg	300 mg/kg	600x	Blockade of cocaine- induced dopamine increase	[6]
Cocaine Addiction	Conditione d place preference (rat model)	1.0 mg/kg	300 mg/kg	300x	Blockade of cocaine- induced conditione d place preference	[6]

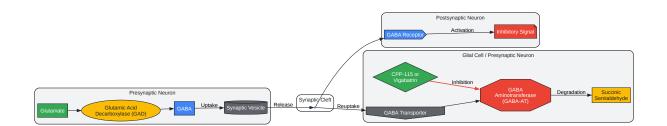
Table 3: In Vivo Pharmacodynamic Effects in Humans



Parameter	CPP-115 (80 mg/day)	Vigabatrin (3 g/day)	Key Findings	Reference(s)
Brain GABA+ Increase	52% to 141%	~60%	CPP-115 achieves comparable or greater increases in brain GABA at a significantly lower dose.	[7]

Signaling Pathway and Experimental Workflow

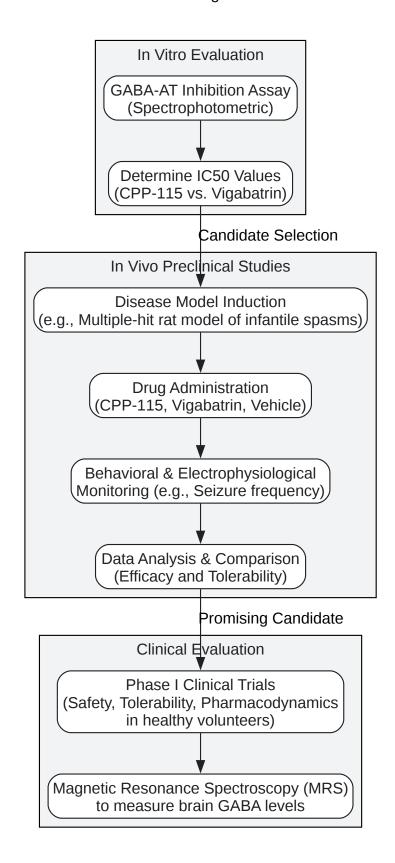
The following diagrams illustrate the mechanism of action of these GABA-AT inhibitors and a typical experimental workflow for their evaluation.



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Caption: Mechanism of action of CPP-115 and Vigabatrin.



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Caption: Evaluation workflow for GABA-AT inactivators.

Detailed Experimental Protocols In Vitro GABA-AT Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of GABA-AT and is crucial for determining the inhibitory potency of compounds like CPP-115 and Vigabatrin.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GABA-AT.

Materials:

- Purified GABA-AT enzyme
- y-aminobutyric acid (GABA)
- α-ketoglutarate (α-KG)
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Succinic semialdehyde dehydrogenase (SSDH)
- Potassium pyrophosphate buffer (pH 8.5)
- Test compounds (CPP-115, Vigabatrin) dissolved in a suitable solvent
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagent Solutions: Prepare stock solutions of GABA, α-KG, NADP+, and SSDH in potassium pyrophosphate buffer.
- Prepare Assay Mixture: In each well of the 96-well plate, prepare an assay mixture containing GABA, α-KG, NADP+, and a saturating amount of SSDH.



- Inhibitor Pre-incubation: Add varying concentrations of the test compounds (CPP-115 or Vigabatrin) to the assay mixture. Include a control group with no inhibitor. Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period to allow for time-dependent inhibition.
- Initiate Reaction: Add a known amount of purified GABA-AT to each well to initiate the enzymatic reaction.
- Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. The rate of increase in absorbance is directly proportional to the rate of NADPH production, which reflects GABA-AT activity.
- Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the
 percentage of GABA-AT activity against the logarithm of the inhibitor concentration and fit the
 data to a suitable dose-response curve to determine the IC50 value.

In Vivo Multiple-Hit Rat Model of Infantile Spasms

This preclinical model is utilized to evaluate the efficacy and tolerability of potential treatments for infantile spasms.[1][4]

Objective: To compare the anti-spasm efficacy and tolerability of CPP-115 and Vigabatrin in a rat model of infantile spasms.

Animal Model: Male Sprague-Dawley rat pups.

Procedure:

- Induction of Spasms:
 - On postnatal day 3 (PN3), induce a brain injury via intracerebral injections of doxorubicin and lipopolysaccharide.
 - On postnatal day 5 (PN5), administer an intraperitoneal (i.p.) injection of pchlorophenylalanine to further provoke spasms.
- Drug Administration:



From PN4 to PN12, administer daily i.p. injections of CPP-115 (e.g., 0.1, 1, or 5 mg/kg),
 Vigabatrin (at previously determined effective doses), or a vehicle control. A randomized,
 blinded study design is employed.

Monitoring and Endpoints:

- Spasm Frequency: Conduct intermittent video or video-EEG monitoring to quantify the frequency of behavioral and electroclinical spasms.
- Tolerability: Monitor daily body weight, survival rates, and neurodevelopmental reflexes (e.g., surface righting, negative geotaxis).
- Cognitive Function: Assess visuospatial learning and memory using tests such as the Barnes maze at a later postnatal stage (e.g., PN16-19).

• Data Analysis:

 Use appropriate statistical methods, such as a linear mixed model, to compare the effects of CPP-115, Vigabatrin, and vehicle on spasm frequency, mortality, weight gain, and neurodevelopmental outcomes.

Discussion and Conclusion

The presented data demonstrates that CPP-115, a derivative of the **(1S,3S)-3-aminomethyl-cyclopentanol** scaffold, is a significantly more potent inhibitor of GABA-AT than Vigabatrin. This increased potency is observed both in vitro and in vivo across different preclinical models of neurological disorders.[2][4][6] Notably, in a rat model of infantile spasms, CPP-115 was effective at doses over 100 times lower than Vigabatrin and exhibited better tolerability.[4] Furthermore, in models relevant to addiction, CPP-115 demonstrated efficacy at doses 300 to 600 times lower than Vigabatrin.[6]

Early clinical data in humans supports the preclinical findings, showing that CPP-115 can produce a robust increase in brain GABA levels at substantially lower doses than Vigabatrin.[7] A significant advantage of CPP-115 is its reported lower risk of retinal toxicity, a serious adverse effect associated with long-term Vigabatrin use.[4][9]



In conclusion, CPP-115 represents a promising next-generation GABA-AT inhibitor with a potentially improved efficacy and safety profile compared to Vigabatrin. Its development highlights the therapeutic potential of targeting the GABAergic system with novel compounds derived from the cyclopentane scaffold. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and long-term safety in patient populations.

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